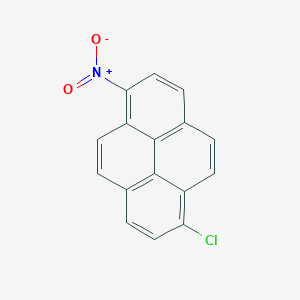![molecular formula C25H24 B14181885 Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis- CAS No. 865433-17-6](/img/structure/B14181885.png)
Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis-: is an organic compound with the molecular formula C₂₅H₂₄ This compound is characterized by its complex structure, which includes a benzene ring and a phenylethenylidene group connected through a pentanediyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The phenylethenylidene group is then introduced through a subsequent reaction with a suitable phenyl derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenylethenylidene group can participate in π-π interactions with aromatic residues in proteins, while the benzene ring can undergo electrophilic or nucleophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- Benzene, 1,1’-[(1E)-3-phenoxy-1-propene-1,3-diyl]bis-
Comparison: Benzene, 1,1’-[3-(phenylethenylidene)-1,5-pentanediyl]bis- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research may also vary based on its unique interactions with molecular targets.
特性
CAS番号 |
865433-17-6 |
|---|---|
分子式 |
C25H24 |
分子量 |
324.5 g/mol |
InChI |
InChI=1S/C25H24/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16H,17-18,20-21H2 |
InChIキー |
IKGHORHJKPLIOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=C=CC2=CC=CC=C2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
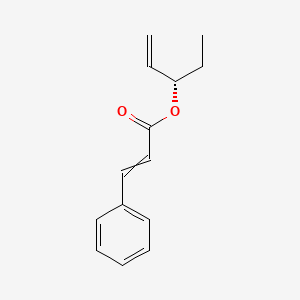
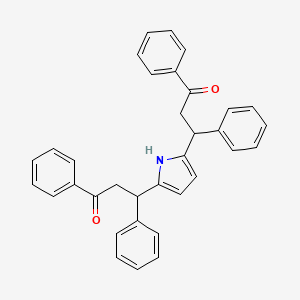
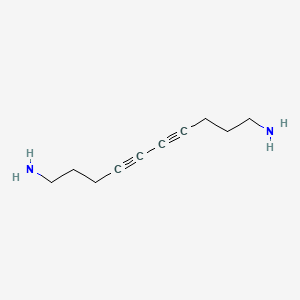

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
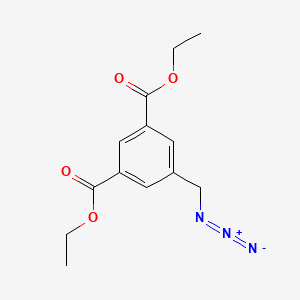
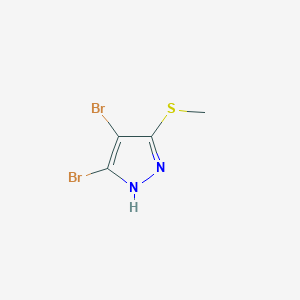
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
